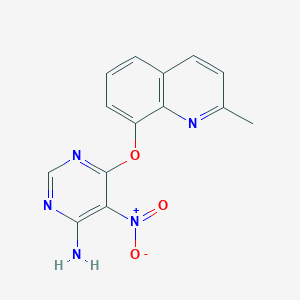

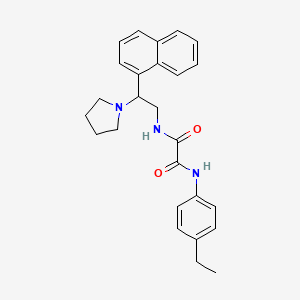

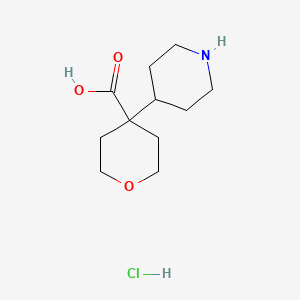

![molecular formula C23H28ClN3O4S B2942842 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1329984-60-2](/img/structure/B2942842.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have been studied for their various medicinal properties, including anti-inflammatory , antibacterial , antifungal , and antitumor activities .

Synthesis Analysis

While the exact synthesis process for this compound is not available, a similar compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized. These compounds, including morpholine derivatives, demonstrated potent anti-inflammatory and analgesic activities. They were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some compounds displaying high COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial Screening

- Compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride, specifically those containing benzothiazole and sulphonamide groups, have been synthesized and screened for antimicrobial activity. These compounds displayed a range of biodynamic properties, with some novel fluorobenzothiazole derivatives showing potential as potent biodynamic agents (Jagtap et al., 2010).

Anti-Anoxic Activity

- Various thiazole derivatives, including morpholino compounds similar to the target compound, have been tested for anti-anoxic (AA) activity. Among these, certain thiazolecarboxamide hydrochlorides demonstrated potent AA activity, suggesting potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).

Mécanisme D'action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of prostaglandins and other inflammatory mediators . This leads to a decrease in inflammation and associated symptoms.

Pharmacokinetics

The compound’s molecular weight (28232 g/mol) and predicted properties such as boiling point (4702±550 °C) and density (1388±006 g/cm3) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors

: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach | Journal of the Iranian Chemical Society : Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach | Journal of the Iranian Chemical Society (PDF) : N- (4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | ChemicalBook

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S.ClH/c1-16-4-6-17(7-5-16)22(27)26(11-10-25-12-14-30-15-13-25)23-24-20-18(28-2)8-9-19(29-3)21(20)31-23;/h4-9H,10-15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZZKSCZLZTVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

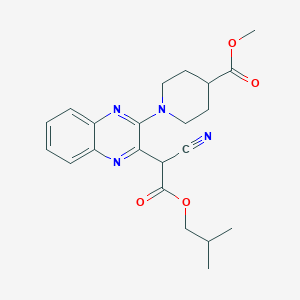

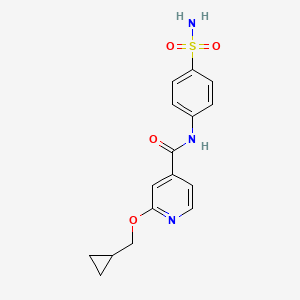

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)

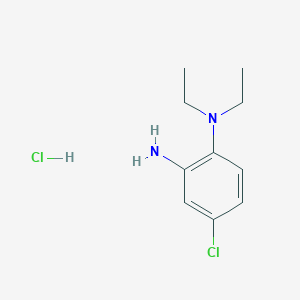

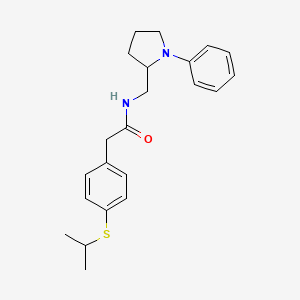

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2942761.png)

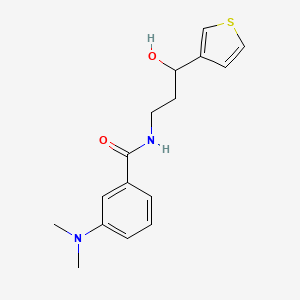

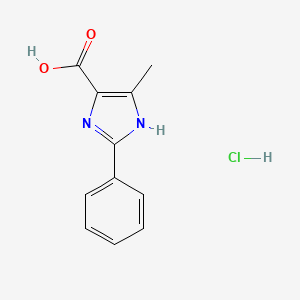

![1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2942763.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2942765.png)